6-(2,4-Difluorophenyl)-2-formylphenol
CAS No.: 1258611-43-6
Cat. No.: VC11674057
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258611-43-6 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H |
| Standard InChI Key | RPCBILYICLLJLN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O |
| Canonical SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O |
Introduction
Structural Analysis and Nomenclature
The IUPAC name 6-(2,4-difluorophenyl)-2-formylphenol denotes a phenol derivative with:
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A formyl group (-CHO) at the ortho position (C2) relative to the hydroxyl group.
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A 2,4-difluorophenyl substituent at the para position (C6) relative to the hydroxyl group.
This arrangement creates a sterically congested structure with potential for intramolecular hydrogen bonding between the hydroxyl and formyl groups. The fluorine atoms introduce electron-withdrawing effects, influencing reactivity and stability .
Physicochemical Properties (Inferred from Analogous Compounds)
While experimental data for 6-(2,4-difluorophenyl)-2-formylphenol is unavailable, properties can be extrapolated from structurally related aldehydes and fluorinated phenols:
The electron-withdrawing fluorine atoms likely reduce basicity at the phenolic oxygen while enhancing electrophilicity at the formyl carbon.
Synthetic Pathways and Reaction Considerations
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, used to synthesize 2,4-dihydroxybenzaldehyde , offers a potential route for introducing the formyl group. Key adaptations for 6-(2,4-difluorophenyl)-2-formylphenol might include:
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Substrate Preparation: Starting with 3-(2,4-difluorophenyl)phenol.
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Reagent System: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.
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Temperature Control: Maintaining −25°C to 10°C to minimize side reactions .
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Isolation: Precipitation of intermediate salts (e.g., formamidinium chlorides) for purification .
This method’s success in producing 2,4-dihydroxybenzaldehyde (70–75% yield) suggests feasibility for analogous systems.
Oxidative Coupling Strategies
The synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol via sodium hypochlorite-mediated coupling highlights oxidative methods applicable to fluorinated systems:
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Reaction Conditions:
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Post-Treatment:
Stability and Reactivity Profiles
Degradation Pathways
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Aldehyde Oxidation: The formyl group may oxidize to carboxylic acid under aerobic conditions, necessitating inert storage .
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Electrophilic Aromatic Substitution: Fluorine substituents direct incoming electrophiles to meta positions, but steric hindrance from the difluorophenyl group may suppress reactivity.
Compatibility Concerns
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Strong Bases: Deprotonation of phenol (pKa ~10) could lead to ether formation or aldol condensation with the aldehyde .
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Oxidizing Agents: Risk of quinone formation or C-F bond cleavage under harsh conditions .
Analytical Characterization Strategies
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NMR Spectroscopy:
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¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to fluorine coupling.
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¹⁹F NMR: Distinct signals for ortho- and para-fluorine atoms.
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Mass Spectrometry: Expected molecular ion peak at m/z 250.20 (C₁₃H₈F₂O₂⁺).
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X-Ray Crystallography: To resolve steric effects and hydrogen-bonding networks.
Challenges in Large-Scale Synthesis
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